N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-11(2)24-15-9-5-12(6-10-15)16(23)20-18-22-21-17(25-18)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWACAHVBHORDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with 4-isopropoxybenzamide: The final step involves the coupling of the brominated oxadiazole with 4-isopropoxybenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride in appropriate solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromophenyl group may enhance binding affinity to certain targets, while the isopropoxybenzamide moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Analogous 1,3,4-Oxadiazole Derivatives
Key Structural Modifications and Bioactivity:
- Halogen Effects : The 4-bromophenyl group in the target compound likely improves target binding compared to chloro or fluoro analogs due to stronger halogen interactions.
- Substituent Bulk : The isopropoxy group may reduce solubility but enhance selectivity by preventing off-target interactions, contrasting with smaller methoxy/ethoxy groups.
Heterocyclic Replacements: Oxadiazole vs. Tetrazole
Compounds with tetrazole rings (e.g., N′-5-tetrazolyl-N-arylthioureas) exhibit herbicidal and plant growth-regulating activities . Compared to oxadiazoles, tetrazoles offer higher dipole moments and metabolic susceptibility, making them less stable but more reactive. For example:
Benzamide-Modified Analogs
Example 53 in describes a fluorinated chromen-2-yl benzamide with pyrazolo[3,4-d]pyrimidine, highlighting the role of bulky substituents in biological targeting . While structurally distinct, its synthesis via palladium-catalyzed cross-coupling (similar to oxadiazole derivatization) underscores the importance of aromatic diversity in drug design.
Physicochemical and Pharmacokinetic Profiles
Biological Activity
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the bromophenyl group contributes to its electronic properties, potentially enhancing its interaction with biological targets. The molecular formula is with a molecular weight of approximately 366.24 g/mol.
Biological Activities
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities such as:
- Antimicrobial Activity : Several studies have demonstrated that oxadiazole derivatives can inhibit the growth of various bacteria and fungi.
- Anticancer Properties : Oxadiazole-containing compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
- Enzyme Inhibition : Some derivatives have been identified as effective inhibitors of key enzymes involved in metabolic processes.
The biological activity of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide can be attributed to its ability to interact with specific biological targets. For instance:
- Enzyme Interaction : The compound may inhibit enzymes such as α-amylase, which is crucial in carbohydrate metabolism. In vitro studies have shown that similar oxadiazole derivatives can significantly inhibit α-amylase activity.
- Cellular Pathways : The compound may induce apoptosis in cancer cells by activating caspases or inhibiting survival pathways.
Case Studies
- Antimicrobial Activity : A study evaluating various oxadiazole derivatives found that compounds similar to N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Studies : In a series of experiments on cancer cell lines (e.g., HeLa and MCF-7), derivatives were shown to reduce cell viability significantly. The most potent compounds induced apoptosis through mitochondrial pathways .
- Enzyme Inhibition : Molecular docking studies revealed that the compound effectively binds to the active site of α-amylase, suggesting a competitive inhibition mechanism .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
